Fotagliptin vs. Alogliptin: Head-to-Head Phase 3 Clinical Trial Confirms Non-Inferiority in HbA1c Reduction
In a randomized, multicenter, double-blind, placebo-controlled phase 3 trial (NCT05782192) involving treatment-naive patients with uncontrolled T2DM, fotagliptin 12 mg once daily demonstrated non-inferiority to alogliptin 25 mg once daily. The primary endpoint was the change in HbA1c from baseline to week 24. The estimated mean treatment difference for fotagliptin versus alogliptin was 0.02% (95% CI: -0.16% to 0.19%), with the upper limit of the 95% confidence interval falling below the pre-specified non-inferiority margin of 0.4%, thereby establishing non-inferiority [1].
| Evidence Dimension | HbA1c reduction from baseline at 24 weeks |
|---|---|
| Target Compound Data | -0.70% (mean decrease) |
| Comparator Or Baseline | Alogliptin: -0.72% (mean decrease); Placebo: -0.26% (mean decrease) |
| Quantified Difference | Fotagliptin vs. Alogliptin: 0.02% (95% CI -0.16% to 0.19%); Fotagliptin vs. Placebo: -0.44% (95% CI -0.62% to -0.27%) |
| Conditions | Phase 3, 24-week, randomized, double-blind, placebo-controlled trial in treatment-naive patients with uncontrolled T2DM (n=458) |
Why This Matters
This direct, head-to-head evidence provides the strongest justification for considering fotagliptin as a therapeutically equivalent alternative to the established DPP-4 inhibitor alogliptin, supporting its procurement for clinical or research use where alogliptin is a standard.
- [1] Xu M, Sun K, Xu W, et al. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial. BMC Med. 2023;21(1):388. doi:10.1186/s12916-023-03089-x View Source
